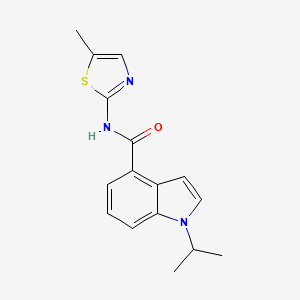
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of cyclohexyl and methyl groups further enhances its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of o-nitroaniline with glyoxal in the presence of a strong acid. The resulting benzoxadiazole intermediate is then reacted with cyclohexylamine and methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
化学反応の分析
Types of Reactions
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in imaging techniques to visualize cellular processes and track the movement of biomolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxadiazole ring can bind to metal ions, altering their activity and affecting various biochemical pathways. Additionally, the compound’s fluorescent properties enable it to act as a reporter molecule, providing insights into cellular functions and dynamics.
類似化合物との比較
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
N-[(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]glycinamide: A related compound with similar fluorescent properties.
Uniqueness
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide stands out due to its unique combination of the benzoxadiazole ring with cyclohexyl and methyl groups. This structural arrangement enhances its stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C15H20N4O2 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
N-(2,1,3-benzoxadiazol-4-yl)-2-[cyclohexyl(methyl)amino]acetamide |
InChI |
InChI=1S/C15H20N4O2/c1-19(11-6-3-2-4-7-11)10-14(20)16-12-8-5-9-13-15(12)18-21-17-13/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,20) |
InChIキー |
QBLBYPXFKAGQOQ-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)NC1=CC=CC2=NON=C21)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14932751.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B14932753.png)

![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14932759.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B14932760.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B14932781.png)

![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)

